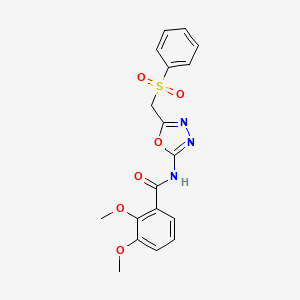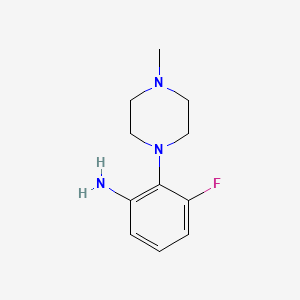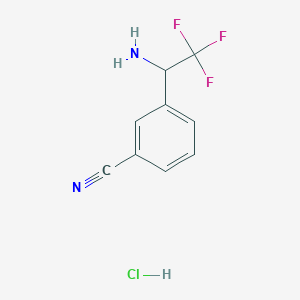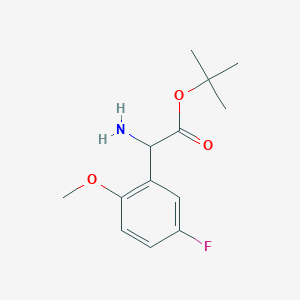![molecular formula C13H12O3 B2895194 9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one CAS No. 131526-95-9](/img/structure/B2895194.png)
9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound. This compound falls under the category of cyclopentachromene derivatives, characterized by a fused ring system involving a chromene core and a cyclopentane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through various organic reactions. Typically, it involves cyclization reactions starting from appropriate precursors like substituted phenols and cyclopentadiene derivatives. The synthetic route often requires catalysts and controlled conditions of temperature and pH to ensure successful ring closure and functional group transformations.
Industrial Production Methods
On an industrial scale, the production of 9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can involve multi-step processes with optimized yields. Commonly, industries employ continuous flow reactors for large-scale synthesis, leveraging high-throughput screening to optimize reaction conditions and catalyst performance.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: : Under specific conditions, the hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: : The compound can be reduced to add hydrogen atoms to the ring system or the carbonyl group.
Substitution: : Electrophilic aromatic substitution can occur at the chromene ring, especially at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, Chromium trioxide
Reduction: : Sodium borohydride, Lithium aluminum hydride
Substitution: : Halogenating agents, Sulfonating agents
Major Products
Oxidation: : 9-Oxo-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Reduction: : 7-Methyl-2,3-dihydrocyclopenta[c]chroman-9-ol
Substitution: : Substituted cyclopenta[c]chromenes with various functional groups
Scientific Research Applications
9-Hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has broad applications in scientific research:
Chemistry: : Used as a building block in the synthesis of more complex organic molecules.
Biology: : Studied for its potential biochemical interactions and effects on biological systems.
Medicine: : Investigated for pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: : Utilized in the development of advanced materials and as a precursor in the synthesis of polymers and resins.
Mechanism of Action
The compound exerts its effects through several mechanisms, including:
Molecular Targets: : It interacts with various enzymes and receptors, modulating their activity.
Pathways Involved: : Involved in pathways related to oxidative stress and inflammatory response, possibly through modulation of signal transduction pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
9-Hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
7-Methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
9-Hydroxy-7-methylchromen-4(1H)-one
Uniqueness
9-Hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one stands out due to its unique fused ring structure and specific functional groups, which confer distinctive reactivity and biological activity compared to its analogs. This uniqueness allows it to be utilized in specialized applications that require its particular chemical properties.
Hope that helps! What else are you curious about?
Properties
IUPAC Name |
9-hydroxy-7-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-7-5-10(14)12-8-3-2-4-9(8)13(15)16-11(12)6-7/h5-6,14H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKMRKKFRWRLJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C3=C(CCC3)C(=O)OC2=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)sulfonyl)benzonitrile](/img/structure/B2895111.png)
![1-[4-(3,7-Dioxa-10-azaspiro[5.6]dodecane-10-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2895114.png)

![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-(4-fluorobenzenesulfonyl)acetamide](/img/structure/B2895117.png)
![2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2895119.png)

![N-[2-(2-chlorophenyl)-2-methoxyethyl]-3,4-difluorobenzamide](/img/structure/B2895122.png)

![N-[(furan-2-yl)methyl]-3-(2-{[({[4-(methylsulfanyl)phenyl]methyl}carbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzamide](/img/structure/B2895124.png)
![8-Bromo-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2895125.png)
![Tert-butyl 1H-pyrazolo[3,4-B]pyridine-3-carboxylate](/img/structure/B2895126.png)



